2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide

Beschreibung

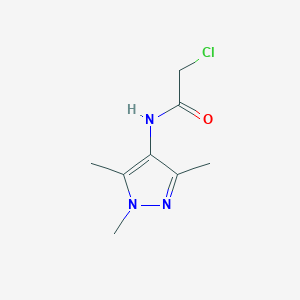

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS 90153-58-5) is a pyrazole-based acetamide derivative characterized by a chloroacetamide group attached to a 1,3,5-trimethylpyrazole ring. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 201.65 g/mol and a purity of ≥98% . Its structure features three methyl groups on the pyrazole ring, which enhance steric bulk and lipophilicity compared to simpler pyrazole derivatives.

Eigenschaften

IUPAC Name |

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPNEYQAUHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354861 | |

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90153-58-5 | |

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has been investigated for its biological activities, particularly as an anti-parasitic agent. Research indicates that compounds with similar pyrazole structures exhibit notable efficacy against certain pathogens.

Case Study: Trypanocidal Activity

A study focused on the optimization of pyrazole sulfonamides reported that modifications to the pyrazole moiety significantly influenced their anti-parasitic activity. The compound's structure allows it to interact with target enzymes in parasites, demonstrating promising results in vitro against Trypanosoma brucei, the causative agent of sleeping sickness .

Agricultural Applications

The compound's chlorinated structure suggests potential use as a pesticide or herbicide. Chlorinated pyrazoles have been shown to possess herbicidal properties, making this compound a candidate for further exploration in agricultural chemistry.

Case Study: Herbicidal Efficacy

Research on similar pyrazole derivatives has indicated their effectiveness in controlling various weed species. The mechanism often involves disruption of metabolic pathways in target plants, leading to their inhibition or death .

Chemical Synthesis

This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive chlorinated site allows for further derivatization, which is valuable in synthesizing novel compounds for pharmaceutical research.

Synthesis Pathways

Common synthetic routes involve:

- Reaction of 1,3,5-trimethylpyrazole with acetic anhydride and subsequent chlorination.

- Alkylation reactions to introduce various substituents that can modify biological activity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Preliminary toxicological studies indicate that while some pyrazole derivatives can be irritants, detailed assessments are necessary to establish safe usage levels .

Wirkmechanismus

The mechanism of action of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial studies, the compound has been shown to interact with the active site of enzymes, leading to inhibition of their activity . The binding affinity and interaction patterns are often studied using molecular simulation techniques .

Vergleich Mit ähnlichen Verbindungen

Key Differences in Properties and Reactivity

Electronic Effects: The target compound’s trimethylpyrazole group provides electron-donating effects, stabilizing the pyrazole ring and influencing hydrogen-bonding interactions. In contrast, derivatives like 3a–3e () feature electron-withdrawing cyano or aryl groups, which may enhance electrophilic reactivity .

Steric and Solubility Profiles :

- The target’s 1,3,5-trimethylpyrazole group increases steric hindrance compared to propachlor (), which has a smaller isopropyl group. This likely reduces the target’s water solubility but improves membrane permeability .

- The hydrochloride salt in demonstrates how salt formation can enhance aqueous solubility for pyrazole derivatives .

Thermal Stability: Melting points for analogs vary widely: 3a–3e (133–183°C) versus propachlor (liquid at room temperature).

Synthetic Accessibility :

Biologische Aktivität

2-Chloro-n-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS No. 90153-58-5) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₈H₁₂ClN₃O

- Molecular Weight : 201.65 g/mol

- Structure : The compound features a chloro group and a trimethylpyrazole moiety attached to an acetamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |

The compound's effectiveness was evaluated against several cancer cell lines such as MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). In particular, derivatives of pyrazoles have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that the incorporation of specific substituents can enhance the anti-inflammatory effects of these compounds.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrazole derivatives have been shown to inhibit CDKs which play a crucial role in cell cycle regulation.

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory Pathways : It may modulate inflammatory cytokines and pathways involved in inflammation.

Case Studies

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for their anticancer activities. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC₅₀ values indicating strong potential for further development as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide?

The compound is synthesized via nucleophilic addition–elimination between 1,3,5-trimethyl-1H-pyrazole and chloroacetyl chloride. Key steps include:

- Reagent ratios : Equimolar quantities of reactants to minimize side products.

- Base selection : Triethylamine is critical to neutralize HCl generated during the reaction, ensuring high yields .

- Purification : Recrystallization or chromatography (e.g., silica gel) is recommended for isolating the pure product. Alternative solvents (e.g., pet-ether) may improve crystal quality .

Basic: How is the compound’s purity and structural integrity validated post-synthesis?

- Analytical techniques :

- TLC : Monitor reaction progress using ethyl acetate/benzene (1:1) solvent systems .

- Spectroscopy : Confirm structure via (e.g., δ 2.66 ppm for methyl groups) and IR (e.g., 1636 cm for amide C=O) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and supramolecular architecture?

- Crystal engineering : N–H···O and C–H···O interactions stabilize dimers and chains in the crystal lattice, as revealed by X-ray diffraction .

- Thermal stability : TGA/DSC analysis shows decomposition temperatures, critical for assessing storage conditions .

- Environmental factors : UV-Vis data (λ = 298 nm) suggest light sensitivity; stability studies should account for photodegradation .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Experimental variables : Control environmental factors (temperature, pH) during bioassays, as thermal stability and solubility vary with conditions .

- Comparative assays : Use standardized protocols (e.g., antileishmanial activity tests) and validate results against structurally similar analogs (e.g., 1,3,5-dimethyl derivatives) .

- Statistical analysis : Apply multivariate regression to isolate variables affecting efficacy (e.g., substituent effects on pyrazole rings) .

Advanced: How can crystallographic tools (e.g., SHELX) elucidate the compound’s supramolecular properties?

- Software application : SHELXL refines hydrogen-bonding parameters (bond lengths/angles) from X-ray data, while SHELXS/SHELXD aids in solving crystal structures .

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., motifs) to predict packing behavior and polymorphism risks .

Basic: What reaction pathways are accessible for modifying the compound’s structure?

- Substitution : Chlorine can be replaced by amines or thiols under basic conditions .

- Hydrolysis : Acidic/basic hydrolysis yields carboxylic acid and amine derivatives, useful for prodrug design .

- Derivatization : Coupling with aryloxadiazoles (e.g., via EDCI/HOBt) expands bioactivity profiles .

Advanced: How do structural modifications (e.g., pyrazole substitution) alter biochemical interactions?

- Case study : Reducing methyl groups (e.g., 1,3,5-trimethyl → dimethyl) decreases steric hindrance, enhancing binding to target enzymes .

- Electron-withdrawing groups : Fluorine or cyano substituents on pyrazole rings improve metabolic stability, as shown in antimalarial assays .

Advanced: What analytical strategies distinguish degradation products from synthetic intermediates?

- Stability studies : Use TGA to identify thermal degradation thresholds and HPLC-MS to track byproducts .

- Comparative spectroscopy : shifts (e.g., δ 12.88 ppm for amide protons in DMSO-d) differentiate degradation products from intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.